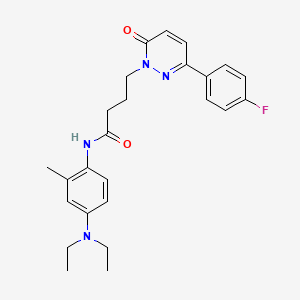

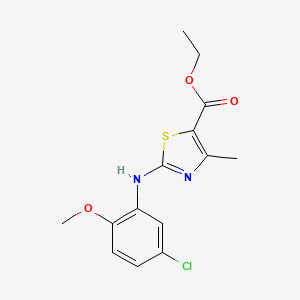

![molecular formula C19H24N4 B2455894 N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-32-7](/img/structure/B2455894.png)

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains a pyrazolo[1,5-a]pyrimidine core. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. The compound also has phenyl and propyl substituents, which could influence its physical and chemical properties .Aplicaciones Científicas De Investigación

Antitumor Activity:

The compound has been investigated for its antitumor properties. Researchers have designed and synthesized a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, including this compound. In vitro studies evaluated their anti-proliferative activities against human breast cancer cells and human gastric cancer cells. The most potent compound demonstrated superior antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition:

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been explored as a promising target for cancer treatment. The synthesized compound was tested for its CDK6 inhibitory activity. It showed good CDK6 inhibitory activity, further highlighting its potential in cancer therapy .

Novel Structure Exploration:

Many reported CDK inhibitors share common structural features, such as the N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. To find compounds with novel structures, researchers incorporated the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine, resulting in the design of this compound. Exploring new structural motifs can lead to innovative drug candidates .

Molecular Docking Studies:

Researchers simulated the binding model of the compound with CDK6 using molecular docking. Understanding the interaction at the molecular level provides insights into its mechanism of action and potential binding sites. Such studies aid in drug design and optimization .

Combination Therapy Investigations:

Given its antitumor activity and CDK6 inhibition, researchers may explore combining this compound with other anticancer agents. Combination therapies can enhance efficacy and reduce resistance. Investigating synergistic effects with existing drugs is an avenue for further research .

Structure-Activity Relationship (SAR) Studies:

Researchers can perform SAR studies by synthesizing analogs with modifications to specific regions of the compound. By systematically altering functional groups, they can identify key structural features responsible for its biological activity. SAR studies guide rational drug design and optimization .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-4-8-16-11-18(20-12-14(2)3)23-19(22-16)17(13-21-23)15-9-6-5-7-10-15/h5-7,9-11,13-14,20H,4,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLSMACKXOIWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2455817.png)

![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2455825.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2455827.png)

![5-(4-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2455830.png)

![2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2455833.png)